

Cross-Species Sensitivity to Endothal-disodium: A Comparative Analysis

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Compound of Interest

Compound Name: *Endothal-disodium*

Cat. No.: *B3426602*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological effects of **Endothal-disodium** across various species. The data presented is intended to inform risk assessment, guide future research, and support drug development professionals in understanding the compound's toxicokinetic and toxicodynamic properties. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided for key cited studies.

Data Presentation: Comparative Toxicity of Endothal-disodium

The acute toxicity of **Endothal-disodium** varies significantly across different species and routes of exposure. The following table summarizes the available median lethal dose (LD50) and lethal concentration (LC50) data.

Species	Route of Exposure	LD50/LC50	Salt Form	Reference
Rat	Oral	51 mg/kg	Disodium	[1]
Rat	Oral	182-197 mg/kg	Sodium	[2][3]
Rat	Oral	38 mg/kg	Technical Acid	[1]
Rat	Dermal	750 mg/kg	Disodium	[1]
Guinea Pig	Oral	250 mg/kg	Disodium	[1]
Rabbit	Dermal	100 mg/kg	Disodium	[1]
Dog	Oral	NOAEL: 2 mg/kg/day	Disodium	[4]
Mallard Duck	Oral	344 mg/kg	Dipotassium	[2]
Bobwhite Quail	Dietary	>5000 ppm	Dipotassium	[2]
Rainbow Trout	Aquatic	230-450 ppm (96-hr)	Dipotassium	[2]
Bluegill	Aquatic	343-450 ppm (96-hr)	Dipotassium	[2]
Channel Catfish	Aquatic	>150 ppm (96-hr)	Dipotassium	[2]
Mysid Shrimp	Aquatic	0.19-2.0 ppm	Monoamine Salt	[2]
Water Flea	Aquatic	0.19-2.0 ppm	Monoamine Salt	[2]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines for chemical safety testing, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Based on OECD Guidelines 420, 423, 425)

Acute oral toxicity studies are conducted to determine the adverse effects that occur within a short time of oral administration of a single dose of a substance.

- Animal Selection: Healthy, young adult rodents (typically rats) are used.^[5] Animals are acclimatized to laboratory conditions before the study.
- Housing and Feeding: Animals are housed in individual cages with controlled temperature and humidity.^[6] Standard laboratory diet and drinking water are provided ad libitum.
- Dose Administration: The test substance, **Endothal-disodium**, is administered by gavage in a suitable vehicle. The volume administered is based on the animal's body weight.
- Dose Levels: A range of dose levels is used to determine the dose-response relationship. The specific procedure can vary:
 - Fixed Dose Procedure (OECD 420): Uses a small number of animals to identify a dose causing evident toxicity but no mortality.
 - Acute Toxic Class Method (OECD 423): A stepwise procedure where the outcome of dosing at a particular level determines the next step.^{[2][7]}
 - Up-and-Down Procedure (OECD 425): A sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Acute Dermal Toxicity Testing (Based on OECD Guideline 402)

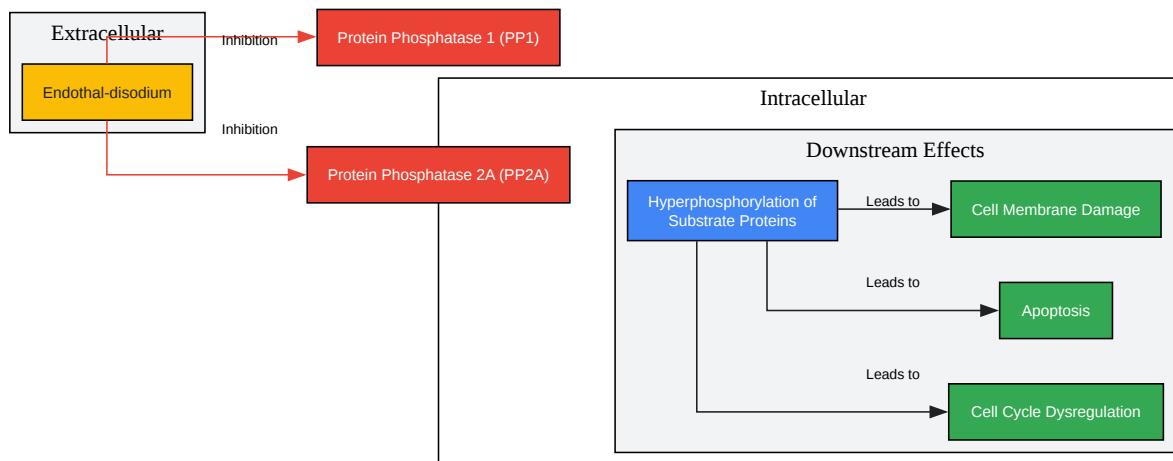
Acute dermal toxicity studies assess the adverse effects resulting from a single, 24-hour dermal application of a substance.

- Animal Selection: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
[\[8\]](#)
- Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.[\[9\]](#)
- Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.[\[6\]](#) The area is then covered with a porous gauze dressing.
- Exposure Duration: The exposure period is 24 hours.
- Observations: Similar to oral toxicity studies, animals are observed for signs of toxicity and mortality for 14 days. Skin irritation at the site of application is also evaluated.
- Pathology: A gross necropsy is performed on all animals at the end of the study.

Mandatory Visualization

Signaling Pathway of Endothal-disodium

Endothal-disodium's primary mechanism of action involves the inhibition of protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[\[3\]](#)[\[4\]](#)[\[10\]](#) This inhibition leads to a cascade of downstream effects, ultimately resulting in cellular dysfunction and toxicity.

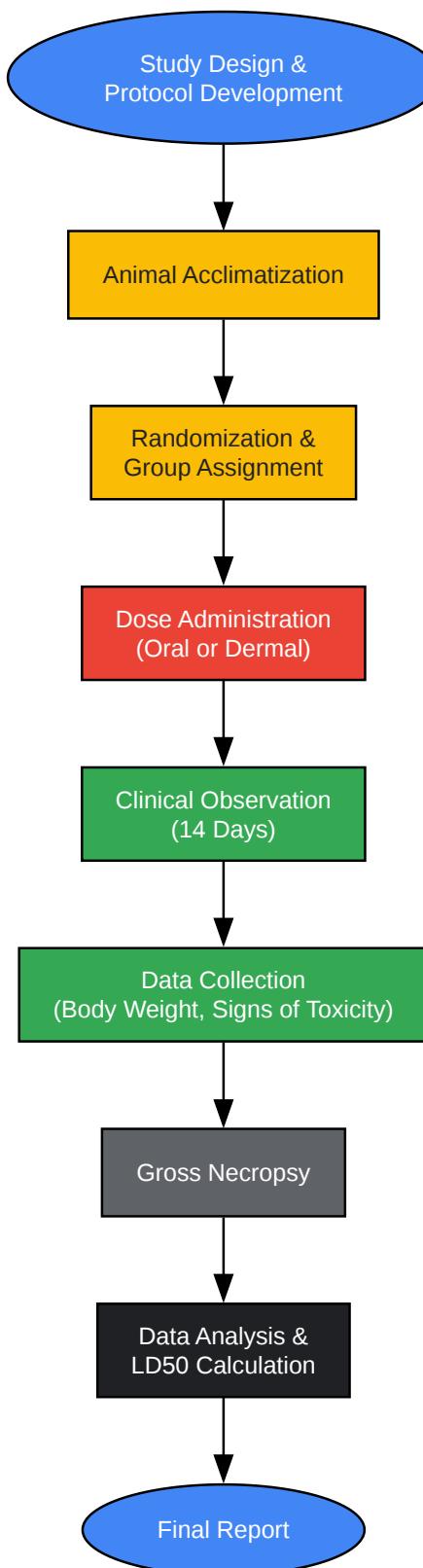


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Caption: Inhibition of PP1 and PP2A by **Endothal-disodium**.

Experimental Workflow for In Vivo Acute Toxicity Study

The following diagram illustrates a generalized workflow for conducting an in vivo acute toxicity study, from initial planning to final data analysis.



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Caption: General workflow for an in vivo acute toxicity study.

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